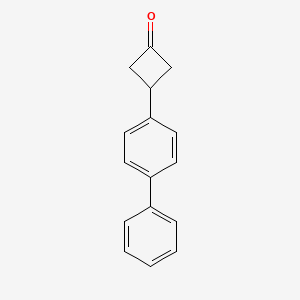

3-(4-Biphenylyl)cyclobutanone

Description

Contextualization within Modern Cyclobutanone (B123998) Synthesis and Reactivity

Cyclobutanones are a fascinating class of four-membered cyclic ketones that serve as versatile building blocks in organic synthesis. nih.govnih.gov Their high reactivity is largely attributed to the significant ring strain inherent in the four-membered ring, where bond angles deviate substantially from the ideal 109.5° of a tetrahedral carbon. cdnsciencepub.com This strain makes the carbonyl carbon highly electrophilic and susceptible to a variety of chemical transformations that are often difficult to achieve with less strained cyclic or acyclic ketones. cdnsciencepub.com

Modern synthetic methods provide access to a wide array of substituted cyclobutanones. Among the most powerful are [2+2] cycloaddition reactions, particularly between ketenes and alkenes, which can construct the cyclobutanone core with high regio- and stereoselectivity. nih.gov Other contemporary strategies include the catalytic 4-exo-dig carbocyclization of alkynes pku.edu.cn, catalytic radical processes involving 1,4-hydrogen atom abstraction organic-chemistry.org, and the functionalization of pre-existing cyclobutanone scaffolds. nih.gov For 3-aryl substituted cyclobutanones, methods like the Suzuki cross-coupling of a bromocyclobutenyl phosphate (B84403) with a boronic acid followed by dephosphorylation have been developed. researchgate.net

The reactivity of cyclobutanones is rich and varied. They are known to undergo a range of unique reactions driven by the release of ring strain. nih.gov These include:

Ring Expansions: Reactions with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can expand the four-membered ring to a five-membered cyclopentanone, a transformation whose regioselectivity can be controlled by the choice of catalyst. nih.govorganic-chemistry.orgacs.org

C-C Bond Cleavage: Transition metals, particularly rhodium and palladium, can catalyze the cleavage of the C-C bonds adjacent to the carbonyl group. nih.gov This allows cyclobutanones to act as formal synthons in cycloaddition reactions, such as the [4+4] cycloaddition with anthracene (B1667546). researchgate.net

Desymmetrization: Prochiral 3-substituted cyclobutanones can undergo enantioselective desymmetrization through processes like aldol (B89426) reactions or deprotonation with chiral lithium amides, providing access to valuable, enantioenriched building blocks. nih.govnih.govrsc.orgrsc.org

Reductions: The stereoselective reduction of the carbonyl group is highly selective for producing the cis-alcohol, a preference driven by minimizing torsional strain, consistent with the Felkin-Anh model. acs.org

The presence of the 4-biphenylyl substituent in 3-(4-Biphenylyl)cyclobutanone introduces specific electronic and steric properties that influence both its synthesis and subsequent reactivity within this modern chemical landscape.

Significance of the Biphenylyl Moiety in Organic and Materials Chemistry

The biphenyl (B1667301) unit, consisting of two phenyl rings linked by a single C-C bond, is a privileged scaffold in both organic and materials chemistry. atamanchemicals.comrsc.org Its rigid, planar structure and extended π-conjugation system impart unique properties to molecules that contain it. atamanchemicals.comontosight.ai

In medicinal chemistry and drug discovery , the biphenyl moiety is a common structural motif found in a wide range of pharmacologically active compounds. rsc.org It is present in numerous marketed drugs and natural products, contributing to activities such as anti-inflammatory, anticancer, and antihypertensive effects. The biphenyl group can influence a drug's binding affinity to target proteins, solubility, and metabolic stability. atamanchemicals.com

In materials science , biphenyl derivatives are crucial components in the development of advanced materials. atamanchemicals.com Their key applications include:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties and charge-transporting capabilities of biphenyl-containing molecules make them essential for creating efficient and stable emissive layers in OLEDs. rsc.orgontosight.ai

Liquid Crystals (LCs): The rigid and anisotropic nature of the biphenyl core is fundamental to the formation of liquid crystalline phases, which are critical for display technologies in televisions and monitors. atamanchemicals.comrsc.org

Polymers and Organic Semiconductors: Biphenyl units are incorporated into polymers to enhance thermal stability and confer specific electronic properties, leading to their use as organic semiconductors. rsc.orgroyalsocietypublishing.org

The incorporation of this significant moiety into a reactive cyclobutanone framework, as in This compound , creates a molecule with potential applications as a synthetic intermediate for novel pharmaceuticals or as a building block for functional materials with tailored optoelectronic properties.

Overview of Current Research Trajectories and Challenges for this compound

Current research on 3-arylcyclobutanones, the class to which This compound belongs, is focused on harnessing their synthetic potential, particularly through catalytic and stereoselective transformations. A major trajectory is the development of asymmetric methods to produce enantiomerically enriched products, which are highly valuable in pharmaceutical synthesis.

Key research areas include:

Asymmetric Catalysis: Significant effort is directed towards the enantioselective desymmetrization of prochiral 3-arylcyclobutanones. This has been achieved using various catalytic systems, including chiral phosphoric acids for Baeyer-Villiger oxidations beilstein-journals.org, palladium complexes with chiral phosphinooxazoline (PHOX) ligands caltech.edu, and synergistic palladium/enamine catalysis for α-arylations. nih.govnih.gov

Catalytic Ring Expansion: The regioselective ring expansion of arylcyclobutanones to form 2-aryl cyclopentanones is an active area of investigation. organic-chemistry.orgacs.org Research has shown that the choice of catalyst, such as different scandium complexes, can divergently control the reaction outcome, leading to either enolsilanes or β-ketosilanes. nih.govacs.org

Cycloaddition Reactions: The use of 3-arylcyclobutanones as four-carbon synthons in formal cycloaddition reactions is being explored. For instance, Lewis acid-promoted reactions with dienes like anthracene can lead to complex polycyclic structures through cleavage of a C-C bond in the cyclobutanone ring. researchgate.net

Despite the progress, several challenges remain in the chemistry of This compound and related compounds:

Regio- and Stereocontrol: Achieving high levels of selectivity in reactions is a persistent challenge. For example, in Baeyer-Villiger oxidations or ring expansions, controlling which C-C bond migrates is crucial and often substrate-dependent. nih.govbeilstein-journals.orgcaltech.edu

Substrate Scope: While many catalytic methods have been developed, their applicability across a wide range of substituted 3-arylcyclobutanones can be limited. organic-chemistry.org

Synthesis of Precursors: The efficient synthesis of specifically substituted cyclobutanone starting materials remains a focus. researchgate.netresearchgate.net For instance, the synthesis of a closely related biphenyl cyclobutenone precursor involved a multi-step sequence including a Suzuki-Miyaura coupling. nih.gov

The following table summarizes selected modern catalytic reactions involving 3-arylcyclobutanones, highlighting the yields and enantioselectivities achieved, which are representative of the current state of research for compounds like This compound .

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Baeyer-Villiger Oxidation | 3-Phenylcyclobutanone (B1345705) | Pd(II)/PHOX Ligand, H₂O₂ | γ-Butyrolactone | 99 | 81 | caltech.edu |

| Deprotonation/Enol Phosphate Formation | 3-Arylcyclobutanones | Chiral Lithium Amide | Enol Phosphate | 73-88 | 88-93 | rsc.org |

| Ring Expansion | 3-Arylcyclobutanones | Sc(OTf)₃, TMS-diazomethane | Enolsilane | Good | N/A (Regiocontrol) | organic-chemistry.orgacs.org |

| Formal [4+4] Cycloaddition | 3-Arylcyclobutanone | TiCl₄, Anthracene | Butanoanthracen-12-one | Good | N/A | researchgate.net |

Historical Perspectives on Substituted Cyclobutanone Chemistry

The chemistry of cyclobutane (B1203170) derivatives has a long history, with the first synthesis of cyclobutane itself reported in the early 20th century. The synthesis of the parent cyclobutanone followed, though early methods were often inefficient. orgsyn.org The development of synthetic routes to substituted cyclobutanones has been a central theme, evolving from classical methods to the sophisticated catalytic processes used today.

Historically, one of the most significant and enduring methods for constructing the cyclobutanone ring has been the [2+2] cycloaddition of a ketene (B1206846) with an alkene. nih.gov This reaction, known for decades, provided a reliable entry point to cyclobutanone derivatives that were not easily accessible otherwise. acs.org Early research often focused on the reactions of highly reactive ketenes, such as dichloroketene, with various alkenes.

The functionalization of pre-formed cyclobutanone rings also has historical roots. Classical approaches involved reactions like aldol condensations and alkylations of cyclobutanone-derived enolates. researchgate.net However, direct alkylation often suffered from low yields. researchgate.net To overcome these limitations, chemists developed methods using imine or hydrazone derivatives of cyclobutanone, which could be metalated and then alkylated with greater success before hydrolysis to reveal the substituted cyclobutanone. researchgate.net These foundational studies paved the way for the modern, highly selective catalytic methods that now dominate the field.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(4-phenylphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

InChI Key |

KVQTYQHZRDZTFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 4 Biphenylyl Cyclobutanone and Advanced Precursors

Chemo- and Regioselective Routes to the Cyclobutanone (B123998) Core

The formation of the cyclobutanone ring is a pivotal challenge in the synthesis of 3-(4-biphenylyl)cyclobutanone. The inherent ring strain of the cyclobutane (B1203170) system necessitates carefully chosen synthetic methods that can overcome this energetic barrier efficiently and with high control over regio- and chemoselectivity.

The [2+2] cycloaddition is a cornerstone for the synthesis of four-membered rings and represents a direct and powerful method for assembling the cyclobutane framework. nih.gov This approach typically involves the reaction of two two-carbon components, such as two olefinic substrates, or more commonly for cyclobutanones, the reaction of an olefin with a ketene (B1206846) or ketene equivalent. nih.govnih.gov

One effective strategy involves the cycloaddition of an appropriately substituted alkene with dichloroketene, which is generated in situ. The resulting dichlorocyclobutanone can then undergo reductive dechlorination to yield the desired cyclobutanone core. nih.gov For the synthesis of a precursor to this compound, this would involve a styrene (B11656) derivative bearing the biphenyl (B1667301) group. The reaction of such an alkene with a keteneiminium ion is another proven approach for producing cyclobutanones. nih.gov

Photochemical [2+2] cycloadditions offer an alternative route. These reactions proceed through the excitation of an olefinic substrate, which then reacts with a ground-state olefin in either a concerted or stepwise manner to form the cyclobutane ring. nih.gov The synthesis of truxinates, which are natural products containing a cyclobutane core, often utilizes the [2+2] photodimerization of cinnamic acid derivatives, highlighting the utility of this method in constructing complex cyclobutanes. orgsyn.org Advances in visible light catalysis and organocatalysis have significantly broadened the scope and efficiency of these cycloaddition reactions. nih.gov

| [2+2] Cycloaddition Variant | Reactants | Key Features | Reference Example |

| Ketene Cycloaddition | Alkene + Ketene (or equivalent) | Highly effective and reliable for cyclobutanone synthesis. Often uses ketenes like dichloroketene followed by reduction. | Synthesis of trisubstituted cyclobutenones via cycloaddition of bis-aryl alkynes and dichloroketene. nih.gov |

| Photochemical Cycloaddition | Alkene + Alkene (excited state) | Forms C-C bonds by coupling π electrons. Can be challenging to control selectivity (regio-, diastereo-, enantio-). | Dimerization of cinnamic acid derivatives to form truxinate natural products. orgsyn.org |

| Allene Cycloaddition | Alkene + Allene | Efficient formation of cyclobutane adducts, particularly useful for creating methylene-cyclobutanes. | Reaction of chiral allenes with dichloroketene to produce chiral cyclobutenones. mdpi.com |

Ring expansion reactions provide a less direct but highly versatile route to cyclobutanones, starting from more readily accessible cyclopropane (B1198618) precursors. nih.gov These methods leverage the release of ring strain from the three-membered ring to drive the formation of the four-membered cyclobutanone system.

A prominent example is the pinacol-type rearrangement of 1-vinylcyclopropanols or related cyclopropylcarbinyl systems. organic-chemistry.org A catalytic protio-semipinacol ring-expansion can convert tertiary vinylic cyclopropyl (B3062369) alcohols into cyclobutanones that feature α-quaternary stereocenters. organic-chemistry.org The mechanism involves the protonation of the alkene, followed by a C-C bond migration that expands the ring. Similarly, α-hydroxycyclopropyl carbinols can be rearranged to yield cis- or trans-2,3-disubstituted cyclobutanones. organic-chemistry.org The versatility of these methods allows for the synthesis of a wide array of substituted cyclobutanones depending on the substitution pattern of the initial cyclopropyl alcohol. mdpi.com

| Ring Expansion Method | Starting Material | Key Transformation | Product Type |

| Protio-Semipinacol Expansion | Tertiary Vinylic Cyclopropyl Alcohols | Protonation of alkene followed by C-C bond migration. | Cyclobutanones with α-quaternary stereocenters. organic-chemistry.org |

| Pinacol-Type Rearrangement | α-Hydroxycyclopropyl Carbinols | Acid-catalyzed rearrangement. | 2,3-Disubstituted cyclobutanones. organic-chemistry.org |

| Formal Vinylidene Insertion | 1-Sulfonylcyclopropanols (as cyclopropanone equivalents) | Addition of an alkenyl-Grignard reagent followed by electrophilic activation and 1,2-migration. | Alkylidenecyclobutanones. chemrxiv.org |

Modern synthetic chemistry has seen the emergence of powerful radical-based methods for ring construction. Radical cascade reactions, in particular, allow for the formation of complex cyclic systems in a single, efficient step from simple acyclic precursors.

A notable strategy for cyclobutane synthesis involves a photoredox-catalyzed deboronative radical addition–polar cyclization cascade. nih.govnih.gov This process begins with the single-electron oxidation of an easily accessible alkylboronate complex to generate an alkyl radical. This radical then adds to a halide-tethered alkene (a Giese-type addition). The resulting radical intermediate is subsequently reduced in a single-electron transfer event to form a carbanion, which undergoes a polar 4-exo-tet cyclization to furnish the cyclobutane ring. nih.govnih.gov This method is distinguished by its mild reaction conditions and excellent functional group tolerance. nih.gov

Oxidative radical ring-opening and cyclization of cyclopropane derivatives also serves as a pathway to functionalized carbocycles. beilstein-journals.org For instance, a cyclopropyl-substituted carbon radical can undergo rapid ring-opening to generate a distal alkyl radical, which can then be trapped intramolecularly to form a new ring system. beilstein-journals.org While often used to form larger rings, careful substrate design could potentially direct this strategy toward cyclobutane formation.

Targeted Introduction of the 4-Biphenylyl Substituent

The biphenyl moiety is a key structural feature of the target molecule. Its introduction can be achieved either by building it into one of the precursors before ring formation or by attaching it to an existing cyclobutane or cyclobutanone scaffold.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems like the one in this compound. nobelprize.orgresearchgate.net

The Suzuki-Miyaura coupling is arguably the most common method for this purpose. It involves the reaction of an aryl halide (e.g., 4-bromocyclobutane derivative) with an arylboronic acid (e.g., 4-biphenylboronic acid) or vice versa, in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com This reaction is widely used due to the commercial availability of a vast array of boronic acids, mild reaction conditions, and high tolerance for various functional groups. mdpi.com For instance, bis-aryl aldehyde precursors for [2+2] cycloadditions have been synthesized using Suzuki-Miyaura coupling to install the biphenyl unit prior to ring formation. nih.gov

Other powerful palladium-catalyzed reactions include the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents), which also provide efficient routes to the biphenyl structure. nobelprize.orgmdpi.com Additionally, palladium-catalyzed reactions can be used to directly functionalize a pre-formed cyclobutanone ring. For example, cyclobutanone N-sulfonylhydrazones can undergo coupling with aryl halides, offering a direct route to attach the biphenyl group to the four-membered ring. organic-chemistry.org

| Palladium-Catalyzed Coupling | Reactant 1 | Reactant 2 | Key Advantage |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.orgmdpi.com |

| Negishi Coupling | Aryl/Vinyl Halide or Triflate | Organozinc Compound | High reactivity and functional group tolerance. nobelprize.orgmdpi.com |

| Stille Coupling | Aryl/Vinyl Halide or Triflate | Organotin Compound | Tolerant to a wide variety of functional groups, though tin reagents are toxic. mdpi.com |

Achieving stereocontrol during the synthesis of this compound is crucial, particularly when chiral centers are desired. The stereoselective installation of the biphenyl group can be approached in several ways.

One strategy involves starting with a chiral precursor that already contains the biphenyl group and then performing a diastereoselective ring-forming reaction. For example, a [2+2] cycloaddition can be rendered stereoselective by using a chiral auxiliary on one of the reactants. mdpi.com

Alternatively, a prochiral cyclobutanone or cyclobutenone can be functionalized in an enantioselective manner. Methods such as enantioselective conjugate addition of an organometallic biphenyl reagent to a cyclobutenone can establish the desired stereocenter. A multi-component approach has been developed where enantiomerically enriched bicyclobutanes, containing an aryl group, undergo a subsequent copper-catalyzed homoconjugate addition. nih.gov This sequence allows for the construction of highly substituted, chiral cyclobutanes with excellent diastereoselectivity. nih.gov Enantioselective α-alkylation of a cyclobutanone enamine intermediate, using organocatalysis, is another viable method for installing a substituent stereoselectively at the C3 position. mdpi.com The stereospecific ring contraction of a chiral pyrrolidine precursor also represents a sophisticated method for generating stereochemically defined cyclobutanes. ntu.ac.uk

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing side product formation and reaction time. Based on general principles for analogous reactions, several parameters would require systematic investigation.

For a potential Grignard-based synthesis, the choice of solvent is paramount. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically employed. The temperature of the reaction would also need to be carefully controlled to manage the reactivity of the organometallic intermediate and prevent unwanted side reactions. The stoichiometry of the reactants, particularly the ratio of the Grignard reagent to the cyclobutanone precursor, would be a key variable to optimize.

In the context of a [2+2] cycloaddition, factors such as the choice of catalyst (if applicable), solvent polarity, reaction temperature, and concentration of reactants would significantly influence the efficiency of the cycloaddition and the formation of the cyclobutanone ring.

To illustrate the optimization process, a hypothetical data table for a Grignard-based approach is presented below. This table showcases how systematic variation of reaction parameters can lead to the identification of optimal conditions.

Table 1: Hypothetical Optimization of Grignard Reaction Conditions for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Grignard Reagent (Equivalents) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | 0 | 1.1 | 2 | 45 |

| 2 | Diethyl Ether | 0 | 1.1 | 2 | 60 |

| 3 | Diethyl Ether | -20 | 1.1 | 4 | 75 |

| 4 | Diethyl Ether | -20 | 1.5 | 4 | 82 |

This table is for illustrative purposes only and is based on general principles of organic synthesis, as specific experimental data for this compound is not available.

Asymmetric Synthetic Approaches to Enantioenriched this compound

The synthesis of enantioenriched this compound, where one enantiomer is selectively produced, is a significant challenge in stereoselective synthesis. This can be achieved through various asymmetric strategies, primarily involving the use of chiral catalysts or chiral auxiliaries.

The use of chiral catalysts is a powerful approach for achieving enantioselectivity. In the context of synthesizing this compound, a chiral catalyst could be employed in several key transformations. For instance, in a catalytic asymmetric [2+2] cycloaddition, a chiral Lewis acid or a transition metal complex bearing a chiral ligand could be used to control the stereochemical outcome of the ring formation.

Another strategy could involve the asymmetric hydrogenation of a corresponding 3-(4-biphenylyl)cyclobutenone precursor. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, have proven effective in the asymmetric hydrogenation of various unsaturated compounds. The development of a suitable catalyst for this specific substrate would require screening a library of chiral ligands to identify one that provides high enantioselectivity.

The table below illustrates potential outcomes from screening different types of chiral catalysts in a hypothetical asymmetric reaction to produce this compound.

Table 2: Hypothetical Screening of Chiral Catalysts for Asymmetric Synthesis

| Entry | Catalyst Type | Chiral Ligand | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Chiral Lewis Acid | BINOL-derived | 65 |

| 2 | Rhodium Catalyst | Chiral Phosphine A | 80 |

| 3 | Rhodium Catalyst | Chiral Phosphine B | 92 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when the target molecule contains multiple stereocenters. While this compound itself has only one stereocenter, diastereoselective methods become crucial in the synthesis of more complex derivatives or when using chiral auxiliaries.

For example, if a chiral auxiliary is attached to a precursor molecule, the existing stereocenter of the auxiliary can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer. After the desired stereochemistry is established, the chiral auxiliary can be removed to yield the enantioenriched product.

Another approach to diastereocontrol involves substrate-controlled reactions where the inherent stereochemistry of a reactant directs the formation of a specific diastereomer. In the synthesis of substituted cyclobutanes, the relative orientation of substituents can be controlled by carefully selecting the reaction conditions and reagents. For instance, in a Michael addition to a cyclobutene (B1205218) precursor, the incoming nucleophile may preferentially attack from one face of the ring, leading to a high diastereomeric ratio.

Advanced Reactivity Studies and Elucidation of Mechanistic Pathways for 3 4 Biphenylyl Cyclobutanone

Ring-Opening and Rearrangement Reactions of the Cyclobutanone (B123998) Moiety

The inherent ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) is a powerful thermodynamic driving force for a variety of ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, acidic, basic, or transition metal-catalyzed conditions, each leading to distinct product profiles through unique mechanistic pathways.

Thermal and Photochemical Transformations

Thermal Reactions: Under thermal conditions, 3-arylcyclobutanones can undergo electrocyclic ring-opening. This pericyclic reaction typically involves the cleavage of a C-C bond to alleviate ring strain. For 3-(4-biphenylyl)cyclobutanone, heating can lead to the cleavage of the C2-C3 bond, resulting in the formation of a vinylketene intermediate. The stereochemistry of this ring-opening is governed by the principles of orbital symmetry, often proceeding in a conrotatory fashion for 4π electron systems under thermal conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The resulting highly reactive vinylketene can then undergo subsequent reactions, such as intramolecular cyclization or trapping with a suitable dienophile.

Photochemical Reactions: Photochemical excitation of this compound provides an alternative pathway for ring cleavage, primarily through Norrish Type I and Type II reactions. wikipedia.orgchem-station.comyoutube.com

Norrish Type I Cleavage: Upon absorption of UV light, the ketone can undergo α-cleavage, which is the homolytic cleavage of the C-C bond adjacent to the carbonyl group. scispace.com This generates a biradical intermediate. For this compound, this can lead to two primary fragmentation pathways:

Cleavage of the C1-C2 bond to form an acyl radical and a cyclopropyl (B3062369) radical.

Cleavage of the C1-C4 bond, which is generally less favored.

The resulting biradical can undergo several secondary reactions, including decarbonylation (loss of carbon monoxide) to form a new biradical, which can then recombine to form cyclopropane (B1198618) derivatives or undergo further rearrangements. nih.govchemrxiv.orgchemrxiv.orgnsf.gov The photodecarbonylation of strained cyclic ketones is a known process that can lead to the formation of highly reactive intermediates. nih.govnih.gov The efficiency of this process is often dependent on the stability of the radical intermediates formed. wikipedia.org The reaction is often rationalized as proceeding through a singlet excited state. nih.gov

| Transformation Type | Conditions | Key Intermediate | Potential Products |

| Thermal Ring-Opening | Heat | Vinylketene | Cyclization products, Diels-Alder adducts |

| Photochemical (Norrish I) | UV Light | Biradical | Decarbonylated products (e.g., cyclopropanes), Alkenes |

Acid- and Base-Catalyzed Ring Cleavage Reactions

Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen of this compound is protonated, activating the molecule for nucleophilic attack or rearrangement. The subsequent ring-opening can proceed via two main pathways depending on the stability of the resulting carbocation intermediates.

C1-C2 Bond Cleavage: Protonation of the carbonyl is followed by cleavage of the C1-C2 bond to form a more stabilized benzylic carbocation at the C3 position. This is often the favored pathway for 3-arylcyclobutanones. The resulting carbocation can be trapped by a nucleophile or undergo rearrangement to yield various acyclic products.

C2-C3 Bond Cleavage: This pathway leads to a less stable primary carbocation and is generally less favored unless specific structural features promote it.

Studies on similar cyclobutanones have shown that acid-catalyzed rearrangements can lead to the formation of cyclopentanones or other ring-expanded products through a series of Wagner-Meerwein shifts. documentsdelivered.com

Base-Catalyzed Reactions: Under basic conditions, the primary reaction is the deprotonation of an α-proton to form an enolate. However, strong bases can also induce ring cleavage, particularly if the resulting carbanion is stabilized. For this compound, the presence of the aryl group can influence the acidity of the α-protons. Base-catalyzed rearrangements often proceed through a retro-aldol type mechanism, leading to ring-opened products. stackexchange.com The specific products formed are highly dependent on the reaction conditions and the nature of the base used.

Transition Metal-Catalyzed C-C Bond Cleavage Processes

Transition metals, particularly rhodium (Rh) and palladium (Pd), are highly effective catalysts for the C-C bond cleavage of strained rings like cyclobutanones. These reactions often proceed under mild conditions and offer high levels of selectivity.

Rhodium-Catalyzed Reactions: Rhodium(I) complexes can catalyze the ring expansion of cyclobutanones to form cyclopentenones. nih.govscispace.comutexas.edu The proposed mechanism involves the oxidative addition of the Rh(I) catalyst into the C1-C2 bond of the cyclobutanone, forming a rhodacyclopentanone intermediate. This is followed by β-carbon elimination and reductive elimination to afford the ring-expanded product. For 3-arylcyclobutanones, this can lead to the formation of substituted indanones. scispace.comutexas.edu Another pathway involves the addition of an arylrhodium(I) species (formed from an arylboronic acid) to the carbonyl group, followed by ring-opening of the resulting rhodium(I) cyclobutanolate to give butyrophenone (B1668137) derivatives. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various transformations of cyclobutanones. Palladium-catalyzed reactions can achieve enantioselective ring-opening and cross-coupling with reagents like aryl halides and boronic acids, leading to chiral indanones with quaternary stereocenters. nih.govnih.gov The mechanism involves nucleophilic addition, β-carbon elimination, and subsequent trapping of the σ-alkylpalladium intermediate. nih.gov Furthermore, palladium can catalyze the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides to produce a variety of products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.orgacs.org Palladium-catalyzed enantioselective cyanation via a ring-opening/cross-coupling process has also been reported. acs.org

| Catalyst | Reaction Type | Typical Reagents | Major Products |

| Rhodium (Rh) | Ring Expansion | None (reagent-free) | Substituted cyclopentenones/indanones scispace.comutexas.edu |

| Rhodium (Rh) | Addition/Ring-Opening | Arylboronic acids | Butyrophenone derivatives nih.gov |

| Palladium (Pd) | Ring-Opening/Cross-Coupling | Aryl halides, Boronic acids | Chiral indanones nih.gov |

| Palladium (Pd) | Carbene Coupling | N-Sulfonylhydrazones, Aryl halides | Cyclobutenes, Methylenecyclobutanes organic-chemistry.org |

| Palladium (Pd) | Ring-Opening/Cyanation | Zn(CN)₂ | Cyanated ring-opened products acs.org |

Carbonyl Group Reactivity and Functionalization

The carbonyl group of this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Nucleophilic Additions and Subsequent Derivatizations

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions.

Grignard and Organolithium Reagents: Addition of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group yields tertiary cyclobutanol (B46151) derivatives upon acidic workup. libretexts.orgmasterorganicchemistry.comresearchgate.netwisc.edu The biphenyl (B1667301) group may sterically hinder the approach of bulky nucleophiles, influencing the stereochemical outcome of the addition.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgjk-sci.comthermofisher.com Reaction of this compound with a phosphorus ylide (Wittig reagent, Ph₃P=CHR) leads to the formation of a 1-alkylidene-3-(4-biphenylyl)cyclobutane. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used (stabilized or non-stabilized). wikipedia.orgorganic-chemistry.org

Other Nucleophiles: Other nucleophiles, such as cyanide (CN⁻), hydride reagents (e.g., NaBH₄, LiAlH₄), and alkoxides, can also add to the carbonyl group to form cyanohydrins, cyclobutanol, and hemiketals, respectively. These derivatives can serve as versatile intermediates for further synthetic transformations.

Alpha-Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate ion. 182.160.97 This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for functionalization at the α-position.

Alkylation: The enolate of this compound can be alkylated by reaction with an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pububc.ca The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often necessary to ensure complete and irreversible formation of the enolate, preventing self-condensation reactions. mnstate.edu Due to the asymmetry of the molecule, alkylation can potentially lead to a mixture of diastereomers.

Halogenation: The α-position can be halogenated under either acidic or basic conditions. libretexts.org

Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction typically stops after the addition of a single halogen atom. libretexts.org

Base-promoted halogenation occurs via an enolate. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton, often leading to polyhalogenation. libretexts.org This pathway is exploited in the haloform reaction for methyl ketones. libretexts.org Direct α-halogenation of aryl ketones is a common method for producing α-haloketones. google.comnih.gov

| Reaction Type | Reagent(s) | Intermediate | Product |

| Alkylation | 1. LDA2. Alkyl Halide (R-X) | Enolate | α-Alkyl-3-(4-biphenylyl)cyclobutanone |

| Halogenation (Acidic) | X₂, H⁺ | Enol | α-Halo-3-(4-biphenylyl)cyclobutanone |

| Halogenation (Basic) | X₂, OH⁻ | Enolate | α,α-Dihalo-3-(4-biphenylyl)cyclobutanone |

Baeyer-Villiger Oxidations and Lactone Formation

The Baeyer-Villiger oxidation is a well-documented reaction that converts ketones into esters, or in the case of cyclic ketones, lactones, through the action of peroxyacids or other oxidants. organic-chemistry.orgsigmaaldrich.com The regioselectivity of this reaction is predictable to a certain extent, governed by the migratory aptitude of the substituents attached to the carbonyl group. Generally, groups that can better stabilize a positive charge are more likely to migrate. The established order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For a compound like this compound, two possible lactone products could be formed, depending on which C-C bond adjacent to the carbonyl group is cleaved.

However, specific studies detailing the Baeyer-Villiger oxidation of this compound, including reaction conditions, yields, and the precise ratio of the resulting regioisomeric lactones, are not found in the reviewed literature. While it is known that flavinium-cinchona alkaloid ion-pair catalysts can promote asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones, and kinetic studies on compounds like 3-phenylcyclobutanone (B1345705) have been performed, this specific biphenyl-substituted analog has not been a reported substrate. chemrxiv.org Without experimental data, any discussion on the regiochemical outcome for this compound would be purely speculative.

Reactivity of the Biphenylyl Substituent

The biphenyl group is a versatile functionality in organic chemistry, capable of undergoing a variety of transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System

The biphenyl system can undergo electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the existing substituents on the biphenyl rings determines the position of the incoming electrophile. The cyclobutanone moiety would be expected to act as a deactivating group, directing incoming electrophiles to the meta positions of the phenyl ring to which it is attached. On the other terminal phenyl ring, the substitution pattern would likely favor the ortho and para positions relative to the point of attachment to the first ring. However, no specific studies have been published that detail the conditions and outcomes of such reactions on this compound.

Nucleophilic aromatic substitution on the biphenyl system is generally less favorable unless activated by strong electron-withdrawing groups, which are not present in this molecule.

Impact of Biphenyl Substitution on Cyclobutanone Reactivity

The electronic and steric properties of the 4-biphenylyl substituent are expected to influence the reactivity of the cyclobutanone ring. Electronically, the biphenyl group is generally considered to be weakly electron-donating or withdrawing depending on the nature of the reaction. This could subtly affect the electrophilicity of the carbonyl carbon. Sterically, the bulky biphenyl group could hinder the approach of reagents to the cyclobutanone ring.

Research on other 3-substituted cyclobutanones has shown that the nature of the substituent can influence the stereoselectivity of reactions like Baeyer-Villiger oxidations. nih.gov However, a quantitative analysis of how the 4-biphenylyl group specifically modulates the reactivity of the cyclobutanone in this compound is not available in the existing literature.

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Techniques

Detailed mechanistic studies involving kinetic analysis and spectroscopic identification of intermediates are crucial for understanding the reaction pathways of a compound. For related molecules like 3-phenylcyclobutanone, kinetic isotope effect studies have been used to probe the rate-determining step of the Baeyer-Villiger oxidation. chemrxiv.org Such studies on this compound would be invaluable in elucidating the specific transition states and intermediates involved in its reactions.

Unfortunately, the scientific literature lacks any published kinetic or spectroscopic studies focused on this compound. Therefore, no data on reaction rates, activation parameters, or the direct observation of reaction intermediates for this specific compound can be presented.

Application of Advanced Spectroscopic and Diffraction Techniques for Structural Research of 3 4 Biphenylyl Cyclobutanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular framework of 3-(4-Biphenylyl)cyclobutanone in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the stereochemical and conformational preferences of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the cyclobutanone (B123998) ring. The chemical shifts (δ) of the biphenyl protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. The splitting patterns of these signals, governed by spin-spin coupling, would reveal the substitution pattern and connectivity of the two phenyl rings. The protons on the cyclobutanone ring would resonate in the upfield region. The puckered nature of the cyclobutane (B1203170) ring can lead to different chemical environments for the axial and equatorial protons, potentially resulting in complex multiplets. The coupling constants (J-values) between these protons would be crucial for determining the relative stereochemistry and dihedral angles, providing insights into the ring's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the ketone (typically in the range of δ 200-220 ppm), the aromatic carbons of the biphenyl moiety (δ 120-150 ppm), and the aliphatic carbons of the cyclobutanone ring. The number of distinct signals would confirm the molecular symmetry.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the spatial proximity of protons. NOE correlations between specific protons of the biphenyl group and the cyclobutanone ring would provide critical constraints for determining the preferred conformation of the molecule in solution. For instance, observing an NOE between a proton on the biphenyl ring and a proton on the cyclobutanone ring would indicate their close spatial arrangement, helping to define the orientation of the biphenyl substituent relative to the cyclobutanone ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Biphenyl Protons | 7.0 - 8.0 | Multiplets |

| Cyclobutanone CH | 3.0 - 4.0 | Multiplet |

| Cyclobutanone CH₂ | 2.0 - 3.0 | Multiplets |

Note: The exact chemical shifts and multiplicities would depend on the solvent and the specific conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Structure and Bonding

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclobutanone ring. This peak is typically observed in the region of 1780-1800 cm⁻¹ for strained four-membered rings. The precise frequency can provide information about the ring strain. Other characteristic absorptions would include C-H stretching vibrations of the aromatic biphenyl group (around 3000-3100 cm⁻¹) and the aliphatic cyclobutanone ring (around 2850-3000 cm⁻¹). C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching modes of the biphenyl group are often strong in the Raman spectrum due to the polarizability of the aromatic system. The carbonyl stretch would also be observable. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, where water absorption can be problematic in IR spectroscopy.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1780 - 1800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass of this compound, which can be used to confirm its elemental composition.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable clues about the molecule's structure. Expected fragmentation pathways could include:

Cleavage of the cyclobutanone ring: The four-membered ring is strained and can readily cleave.

Loss of CO: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule.

Fragmentation of the biphenyl group: The biphenyl moiety can also fragment, although it is generally more stable than the cyclobutanone ring.

By analyzing the mass-to-charge ratio (m/z) of the fragment ions, a fragmentation pattern can be constructed, which serves as a unique fingerprint for the compound and helps to confirm the connectivity of its different parts.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of the electron density, which reveals the positions of all atoms in the crystal lattice.

Structural Elucidation: This technique provides unambiguous information about bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would definitively establish the puckering of the cyclobutanone ring and the relative orientation of the biphenyl substituent.

Absolute Configuration: For chiral molecules, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration of stereocenters. If this compound exists as a single enantiomer in the crystal, this method can distinguish between the (R) and (S) configurations.

The solid-state conformation revealed by X-ray crystallography provides a crucial reference point for comparison with the solution-state conformations determined by NMR spectroscopy.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Probing Chiral Properties of Enantioenriched Forms

Chiroptical spectroscopy techniques are specifically designed to study chiral molecules by measuring their differential interaction with left- and right-circularly polarized light. These methods are essential for characterizing the stereochemical properties of enantioenriched or enantiopure samples of this compound.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-visible light. The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. The biphenyl group in this compound is a strong chromophore, and its electronic transitions would give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center in the cyclobutanone ring through empirical rules or by comparison with quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. VCD spectra provide stereochemical information from the vibrational transitions of the molecule. The carbonyl stretching mode, in particular, can be a sensitive probe of the local chirality. The combination of experimental VCD spectra with theoretical calculations provides a powerful method for the unambiguous assignment of absolute configuration.

Theoretical and Computational Chemistry Approaches to 3 4 Biphenylyl Cyclobutanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 3-(4-biphenylyl)cyclobutanone, DFT would be the primary tool for investigating its ground state.

Ground State Properties: A typical DFT study would begin with geometry optimization to find the lowest-energy three-dimensional structure of the molecule. Functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) are commonly employed for organic molecules to achieve reliable geometries. clinicsearchonline.org From the optimized structure, a variety of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue/positive) and nucleophilic (electron-rich, typically red/negative) regions. For this compound, the carbonyl oxygen would be a site of negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the polarity of specific bonds. researchgate.net

Reactivity Prediction: DFT calculations can be used to compute global reactivity descriptors, which help in predicting the chemical behavior of the molecule. These parameters provide a quantitative measure of reactivity and are derived from the energies of the frontier orbitals.

Table 1: Illustrative DFT-Calculated Parameters for Reactivity Analysis This table presents typical parameters that would be calculated for this compound in a DFT study. The values are hypothetical examples.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

Ab initio (Latin for "from the beginning") methods are wave function-based calculations that, unlike DFT, are not reliant on empirically fitted parameters. While computationally more demanding, they can offer higher accuracy for energetic properties.

Methods such as Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered "gold standards" for accuracy. For a molecule the size of this compound, these high-level calculations would be computationally expensive for a full geometry optimization. Instead, they are typically used in single-point energy calculations on geometries previously optimized with a less costly method like DFT. This approach is valuable for refining the relative energies of different conformations or the barrier heights of reaction transition states to provide benchmark energetic data.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model atomic motion by solving Newton's equations of motion, using a force field to describe the potential energy of the system. goums.ac.ir

An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would reveal its accessible conformations and the transitions between them. Over nanoseconds or microseconds of simulation time, the trajectory would map out the conformational landscape. nih.gov Analysis of this trajectory can identify the most stable (lowest energy) and most populated conformations, as well as the flexibility of different parts of the molecule, such as the puckering of the cyclobutanone (B123998) ring and rotation around the biphenyl (B1667301) bond. goums.ac.ir

The conformational flexibility of this compound is dominated by two key structural features: the puckering of the cyclobutanone ring and the torsional rotation of the biphenyl group.

Cyclobutanone Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the energy barrier to ring inversion would be significantly influenced by the large steric bulk of the 4-biphenylyl substituent.

Biphenyl Torsion: The two phenyl rings of the biphenyl group are not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the rings is a critical conformational parameter.

Table 2: Key Conformational Parameters for Analysis This table lists the structural parameters that would be the focus of a conformational analysis of this compound.

| Parameter | Description | Expected Influence |

|---|---|---|

| C-C-C-C Dihedral Angle | Defines the puckering of the cyclobutanone ring. | The bulky biphenylyl group is expected to favor a specific puckered state. |

| C-C-C(Biphenyl)-C(Biphenyl) Dihedral | Torsional angle between the two phenyl rings of the biphenyl moiety. | Governed by a balance of π-conjugation (favoring planarity) and steric repulsion. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. mit.edu By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, most importantly, transition states.

For this compound, mechanistic studies could explore several possibilities:

Nucleophilic Addition to the Carbonyl: Modeling the attack of a nucleophile on the carbonyl carbon would involve locating the transition state for this addition. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative prediction of the reaction rate.

Photochemical Reactions: Cyclobutanones are known to undergo photochemical reactions, such as ring-opening or decarbonylation. Computational modeling can explore the excited-state potential energy surfaces to predict the likely pathways and products of such reactions. mit.edu

The process involves optimizing the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By connecting the transition state to the reactants and products via an Intrinsic Reaction Coordinate (IRC) calculation, the entire reaction pathway can be visualized and understood.

Prediction of Reaction Pathways and Energy Barriers

For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model various chemical transformations. For instance, the Norrish Type I reaction, a characteristic photochemical reaction of cyclic ketones, involves the cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. Computational modeling can trace the energetic profile of this process, identifying the transition state for the bond cleavage and calculating its associated activation energy.

Furthermore, these calculations can predict the subsequent fate of the diradical intermediate, whether it undergoes decarbonylation to form a cyclopropane (B1198618) derivative and carbon monoxide, or ring-opening to yield an unsaturated acyl radical. The calculated energy barriers for each of these potential pathways can help in predicting the major products of the reaction under specific conditions.

Hypothetical Energy Barriers for Photochemical Decomposition of this compound:

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Norrish Type I Cleavage | TS1 (α-cleavage) | 35.2 |

| Decarbonylation | TS2 (CO extrusion) | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Selectivity in Complex Transformations

In reactions where multiple products can be formed, computational chemistry is instrumental in understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity). For reactions involving this compound, such as its reduction or its reaction with nucleophiles, different stereoisomeric products may be possible.

By calculating the energies of the transition states leading to each of the possible products, the most favorable reaction pathway can be identified. For example, in the reduction of the carbonyl group, computational models can predict whether the hydride will attack from the face of the cyclobutanone ring that is syn or anti to the biphenyl substituent by comparing the activation energies for both approaches. This allows for a rationalization of the observed stereoselectivity or a prediction of the stereochemical outcome of a novel reaction.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, which are crucial for the characterization of molecules like this compound.

By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific absorption bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy. These predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum and can help in confirming the structure of the molecule.

Furthermore, electronic structure calculations can predict the electronic transitions of this compound, providing insights into its Ultraviolet-Visible (UV-Vis) spectrum. This can help in understanding the photophysical properties of the molecule.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound:

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | 1785 cm⁻¹ | 1782 cm⁻¹ |

| ¹H NMR (α-protons) | δ 3.2 ppm | δ 3.1 ppm |

| ¹³C NMR (C=O) | δ 208 ppm | δ 209 ppm |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity Relationships Derived from Computational Insights

Computational studies can reveal fundamental relationships between the structure of a molecule and its chemical reactivity. For this compound, computational analysis can quantify various molecular properties that govern its reactivity.

For example, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. This can predict the sites most susceptible to nucleophilic or electrophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of reactivity. The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons.

By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the biphenyl ring) and calculating these reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. nih.govchemrxiv.org These relationships are valuable for designing new molecules with tailored reactivity for specific applications.

Synthesis and Reactivity of Derivatives and Analogues of 3 4 Biphenylyl Cyclobutanone

Synthesis of Variously Substituted 3-(4-Biphenylyl)cyclobutanones and Their Stereoisomers

The synthesis of 3-(4-biphenylyl)cyclobutanone and its analogues can be achieved through various established methods for cyclobutanone (B123998) formation, often adapted to accommodate the biphenyl (B1667301) moiety. A common and effective strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted styrene (B11656) derivative. For instance, the reaction of a 4-vinylbiphenyl (B1584822) with dichloroketene, generated in situ, would yield a dichlorinated cyclobutanone intermediate. Subsequent reductive dechlorination can then afford the desired this compound. sigmaaldrich.com

Stereocontrol in the synthesis of substituted cyclobutanones is a critical aspect, particularly when generating multiple stereocenters. Chiral auxiliaries or catalysts can be employed to induce facial selectivity during the cycloaddition step, leading to enantioenriched products. The diastereoselective synthesis of 2,3-disubstituted cyclobutanones can be achieved through the ring expansion of α-hydroxycyclopropyl carbinols. nih.gov This method allows for the controlled formation of both cis and trans isomers depending on the reaction conditions. While not specifically detailed for the 3-(4-biphenylyl) scaffold, these general methodologies provide a clear pathway for the stereoselective synthesis of its substituted derivatives.

The synthesis of a library of stereochemically diverse isomers of complex molecules has been demonstrated, highlighting the importance of developing synthetic routes that allow for the generation of all possible stereoisomers for biological evaluation. nih.gov Such strategies often involve non-selective or stereodivergent steps to create a range of isomers from a common intermediate.

| Starting Materials | Reaction Type | Key Features | Product Type |

| 4-Vinylbiphenyl, Dichloroketene | [2+2] Cycloaddition | In situ ketene generation, subsequent dechlorination. | This compound |

| α-Hydroxycyclopropyl carbinol | Ring Expansion | Diastereoselective formation of cis or trans isomers. | 2,3-Disubstituted cyclobutanones |

| Polyketide building blocks | Multi-step synthesis | Full control over stereogenic centers. | Stereoisomers of natural products |

Scaffold Derivatization Through Functional Group Interconversions on the Cyclobutanone Ring

The cyclobutanone ring of this compound is amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The carbonyl group serves as a key handle for many of these transformations. For example, reduction of the ketone can yield the corresponding cyclobutanol (B46151), which can then be used in further reactions. The Baeyer-Villiger oxidation of 3-arylcyclobutanones, including 3-phenylcyclobutanone (B1345705), provides access to the corresponding γ-butyrolactones. sigmaaldrich.com This reaction can be catalyzed by various reagents, including chiral complexes to achieve enantioselectivity.

α-Functionalization of the cyclobutanone ring is another important derivatization strategy. The enolates of cyclobutanones can be generated and reacted with various electrophiles to introduce substituents at the α-position. For instance, the α-arylation of cyclobutanones has been reported, offering a method to introduce additional aromatic moieties to the scaffold. researchgate.net

Ring expansion reactions provide a pathway to larger ring systems from cyclobutanone precursors. For example, the reaction of cyclobutanones with diazomethane (B1218177) can lead to the formation of cyclopentanones. These transformations significantly expand the molecular complexity and diversity that can be accessed from the this compound core.

| Starting Scaffold | Reaction Type | Reagents/Conditions | Product Scaffold |

| 3-Arylcyclobutanone | Baeyer-Villiger Oxidation | Peroxy acids, chiral catalysts | γ-Butyrolactone |

| Cyclobutanone | α-Arylation | Base, Aryl halide, Pd catalyst | α-Arylcyclobutanone |

| Cyclobutanone | Ring Expansion | Diazomethane | Cyclopentanone |

Chemical Modifications of the Biphenylyl Moiety and Resulting Reactivity Shifts

A powerful and versatile method for modifying the biphenyl unit is the Suzuki cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and a halide. For example, if the starting material for the synthesis of the cyclobutanone contains a halogenated biphenyl group (e.g., 3-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclobutanone), the bromine atom can be readily coupled with a wide range of boronic acids to introduce various substituents at that position. This approach provides a modular and highly efficient way to generate a library of derivatives with different electronic and steric properties on the biphenyl scaffold.

The electronic nature of the substituents on the biphenyl ring can have a profound effect on the reactivity of the cyclobutanone core. Electron-donating groups can increase the electron density of the aromatic system, potentially influencing reactions at the carbonyl group or the stability of intermediates. Conversely, electron-withdrawing groups can decrease the electron density and alter the molecule's susceptibility to nucleophilic attack. These modifications are crucial for tuning the chemical and physical properties of the molecule, which is particularly important in the context of drug discovery and materials science. nih.govnih.gov

| Modification Strategy | Reaction Type | Key Reagents | Effect on Reactivity |

| Aromatic Substitution | Nitration, Halogenation | HNO₃/H₂SO₄, Br₂/FeBr₃ | Alters electronic properties of the biphenyl ring. |

| Cross-Coupling | Suzuki Reaction | Arylboronic acid, Pd catalyst, Base | Introduces diverse substituents on the biphenyl moiety. |

Synthesis of Complex Molecular Architectures Incorporating the Biphenylylcyclobutanone Unit

The this compound unit can serve as a valuable building block for the synthesis of more complex molecular architectures. nih.govresearchgate.net The strained four-membered ring can be strategically opened or rearranged to construct larger and more intricate ring systems. For example, the ring-opening of cyclobutane (B1203170) derivatives can be followed by skeletal rearrangements to yield compounds with complex structures. researchgate.net

One approach to building complexity is through the formation of spirocyclic compounds. The carbonyl group of the cyclobutanone can participate in reactions to form a spiro center. For instance, condensation with appropriate bis-nucleophiles can lead to the formation of spiro-heterocycles. rsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org The synthesis of spiro[dihydropyridine-oxindoles] from the three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione demonstrates the feasibility of constructing complex spiro systems in a single step. beilstein-journals.org

Furthermore, the this compound scaffold can be incorporated into larger frameworks through reactions involving either the cyclobutanone ring or the biphenyl moiety. The functional handles on both parts of the molecule allow for its integration into polymeric materials or macrocyclic structures. The use of cyclobutane-1,3-diacid as a semi-rigid building block for polymeric materials highlights the potential of cyclobutane derivatives in materials science. organic-chemistry.org The inherent rigidity and defined geometry of the biphenylylcyclobutanone unit could impart unique properties to such complex architectures.

| Architectural Goal | Synthetic Strategy | Key Transformation | Resulting Structure |

| Larger Ring Systems | Ring Opening/Rearrangement | Acid or base catalysis | Complex polycycles |

| Spirocyclic Compounds | Condensation | Reaction with bis-nucleophiles | Spiro-heterocycles |

| Polymeric Materials | Polymerization | Condensation with diols/diamines | Polymers with cyclobutane units |

Advanced Academic Applications and Material Science Perspectives of 3 4 Biphenylyl Cyclobutanone

3-(4-Biphenylyl)cyclobutanone as a Versatile Synthetic Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com this compound is a prime example of such a building block, offering multiple reactive sites for synthetic transformations. The strained four-membered ring of the cyclobutanone (B123998) core is predisposed to various ring-opening and rearrangement reactions, providing pathways to unique aliphatic and alicyclic structures that might be otherwise difficult to access. researchgate.net

The ketone functionality is a versatile handle for a wide array of classical organic reactions. These include, but are not limited to, nucleophilic additions, reductions to the corresponding alcohol, and Wittig-type olefination reactions. Furthermore, the α-carbons to the carbonyl group can be functionalized through enolate chemistry. The biphenyl (B1667301) group, a rigid and electronically active moiety, not only imparts specific physical properties to the molecule but also can be subjected to electrophilic substitution reactions, allowing for further functionalization. The combination of these features makes this compound a valuable intermediate for generating a diverse library of complex molecules for applications in medicinal chemistry and materials science.

| Potential Synthetic Transformations | Description | Resulting Structure Type |

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group. | Lactone (five-membered ring) |

| Ring-Opening Reactions | Cleavage of the cyclobutane (B1203170) ring, often promoted by acid, base, or transition metals. | Linear butane (B89635) derivatives |

| Wittig Reaction | Conversion of the ketone to an alkene. | Methylene-cyclobutane derivatives |

| Reduction | Conversion of the ketone to a secondary alcohol. | 3-(4-Biphenylyl)cyclobutanol |

| Grignard/Organolithium Addition | Addition of an organometallic reagent to the carbonyl, forming a tertiary alcohol. | 1-Alkyl/Aryl-3-(4-biphenylyl)cyclobutanol |

Integration into Polymer Architectures and Advanced Materials

The unique structural characteristics of this compound make it an attractive candidate for the synthesis of advanced polymers. The rigid biphenyl unit can be leveraged to introduce desirable properties such as high thermal stability and liquid crystallinity, while the cyclobutanone ring provides a reactive site for polymerization or post-polymerization modification.

Designing monomers is a critical step in creating polymers with targeted properties. nih.gov this compound can be envisioned as a key component in monomer design for several polymerization strategies. For instance, it could be converted into a diol or a diamine derivative to be used in step-growth polymerizations to form polyesters or polyamides. The biphenyl group would form part of the polymer backbone, contributing to its rigidity and thermal properties.

Alternatively, the cyclobutanone ring itself can participate in polymerization. Ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is a powerful method for creating functional polymers. researchgate.net While this compound is not an alkene, it can be synthetically converted into a cyclobutene-containing monomer. Such a monomer would allow for the synthesis of polymers where the biphenyl moiety is located on a side chain, influencing the polymer's morphology and self-assembly behavior.

The biphenyl unit is well-known for enhancing the thermal stability of polymers due to its rigid structure and high decomposition temperature. dtic.milmdpi.com Incorporating this compound into a polymer backbone is expected to yield materials with improved thermal performance. Thermogravimetric analysis (TGA) of polymers containing similar aromatic structures often shows high decomposition temperatures, a desirable trait for high-performance materials. mdpi.com

Furthermore, the cyclobutane ring is a classic photoactive group. specificpolymers.com Polymers containing cyclobutane rings in their backbone can be photoresponsive, often through a [2+2] cycloreversion reaction that cleaves the ring upon UV irradiation, leading to polymer degradation or changes in material properties. Conversely, monomers containing cinnamate (B1238496) or other suitable alkene groups can undergo [2+2] photocycloaddition to form cyclobutane rings, enabling photocrosslinking. specificpolymers.comnih.gov By modifying this compound to include a polymerizable group and a photoactive moiety, it can serve as a building block for photoresponsive polymers. These materials are of great interest for applications in smart coatings, photolithography, and controlled drug delivery. mdpi.com

| Property | Structural Origin | Potential Application |

| High Thermal Stability | Rigid biphenyl group in the polymer backbone. | High-performance plastics, engineering materials. |

| Photoresponsiveness | Cleavage or formation of the cyclobutane ring via photochemical reactions. | Photodegradable plastics, photoresists, smart materials. researchgate.net |

| Liquid Crystallinity | The rigid, rod-like nature of the biphenyl unit promoting ordered phases. | Display technologies, optical films. |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The biphenyl group in this compound is an excellent motif for directing self-assembly through π-π stacking interactions. rsc.org These interactions, combined with the dipole moment of the ketone group, can guide the molecules to organize into well-defined, higher-order structures such as columns, sheets, or liquid crystals. nih.gov

The self-assembly of specifically designed peptide amphiphiles, for instance, can be controlled by the choice of capping groups, demonstrating the power of molecular design in directing supramolecular structures. rsc.org Similarly, modifying the this compound scaffold, for example by introducing hydrogen-bonding groups, could lead to the formation of complex supramolecular polymers and gels. These materials, formed through the spontaneous association of small molecules, are investigated for applications in tissue engineering, drug delivery, and responsive materials. nsf.gov

Precursors for Optoelectronic Materials

The biphenyl core is a well-established chromophore used in a variety of optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its conjugated π-system allows for efficient charge transport and luminescence. Polymers derived from this compound could inherit these favorable electronic properties. dtic.mil

Applications in Catalysis or as Ligands for Metal Complexes

The structure of this compound offers several potential coordination sites for metal ions, including the lone pairs on the ketone oxygen and the π-system of the biphenyl rings. While the parent molecule may be a weak ligand, it serves as an excellent scaffold for the synthesis of more elaborate multidentate ligands.